molecular formula C26H42BNO5S B598451 (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate CAS No. 1198772-70-1

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate

Cat. No.: B598451
CAS No.: 1198772-70-1
M. Wt: 491.494
InChI Key: ALIFRNHEWRXUKR-KTZYUNSISA-N
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Description

“®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” is a chemical compound with the CAS Number: 1198772-70-1. Its molecular weight is 491.5 and its linear formula is C26H42BNO5S .


Molecular Structure Analysis

The IUPAC name of the compound is ®-1- ( (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo [d] [1,3,2]dioxaborol-2-yl)non-8-en-1-amine 4-methylbenzenesulfonate . The InChI code is 1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17 (21)20-22-16-13-14-12-15 (18 (14,2)3)19 (16,4)23-20;1-6-2-4-7 (5-3-6)11 (8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3, (H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 .

Scientific Research Applications

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate has been used in a variety of scientific research applications. It has been used as a tool in drug development, as it can be used to synthesize novel compounds that may have potential therapeutic applications. It has also been used in enzymatic studies, as it can be used to study the structure and function of enzymes in a variety of biological systems. Additionally, this compound has been used in the synthesis of complex molecules, and has been found to be a useful tool in the synthesis of new compounds.

Mechanism of Action

Advantages and Limitations for Lab Experiments

(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it is relatively easy to synthesize and purify, which makes it an ideal tool for laboratory experiments. Additionally, this compound has been found to be a useful tool in the synthesis of complex molecules, which can be used in drug discovery and development. However, this compound has several limitations, including its potential to inhibit the activity of enzymes, which can lead to unexpected results in laboratory experiments. Additionally, this compound is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The use of (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate in scientific research has been increasing in recent years, and there are a number of potential future directions for this compound. One potential future direction is the use of this compound in drug discovery and development, as it has been found to have a variety of biochemical and physiological effects. Additionally, this compound could be used in the synthesis of new compounds, which could be used in the development of new drugs. Additionally, this compound could be used in enzymatic studies, as it has been found to inhibit the activity of several enzymes. Finally, this compound could be used in the synthesis of complex molecules, which could be used in a variety of scientific research applications.

Synthesis Methods

The synthesis of (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate involves a number of steps. The first step is the reaction of pinanediol with boronic acid, which is then followed by the addition of a tosylate group. The reaction is typically carried out in an aqueous solution, and the product is isolated using standard chromatographic techniques. The product is then purified by recrystallization, and the final product is a crystalline solid.

Safety and Hazards

The safety information and MSDS for “®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate” can be found on the Combi-Blocks website . For more detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

Biochemical Analysis

Biochemical Properties

®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester, which is a class of compounds known for their role in organic synthesis Boronic esters, such as ®-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFRNHEWRXUKR-KTZYUNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681732
Record name 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198772-70-1
Record name 4-Methylbenzene-1-sulfonic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]non-8-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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